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Cambridge, MA – The novel pan-Aurora kinase inhibitor, AMG 900, has shown significant

potency in preclinical studies against a range of cancer cell lines, including those resistant to

the widely used chemotherapy agent paclitaxel. This suggests a potential new therapeutic

avenue for patients with tumors that have developed resistance to taxane-based treatments.

AMG 900 is an orally bioavailable small molecule that targets Aurora kinases A, B, and C,

which are key regulators of cell division.[1] Overexpression of these kinases is observed in

various cancers and is associated with poor prognosis.[2] By inhibiting these kinases, AMG
900 disrupts mitosis, leading to cell death.[2] Notably, its mechanism of action appears to

overcome common drug resistance pathways that limit the efficacy of taxanes like paclitaxel.

Comparative Potency of AMG 900 in Cancer Cell
Lines
Data from preclinical evaluations demonstrate that AMG 900 maintains its high potency across

a panel of human cancer cell lines, irrespective of their sensitivity to paclitaxel or their

expression of multidrug resistance (MDR) proteins such as P-glycoprotein (P-gp) and Breast

Cancer Resistance Protein (BCRP).[3]

A key study evaluated the antiproliferative effects of AMG 900 in 26 tumor cell lines, including

several known to be resistant to paclitaxel. The EC50 values for AMG 900 in these cell lines

were consistently in the low nanomolar range, from 0.7 to 5.3 nmol/L.[3]
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Cell Line Tumor Type P-gp Status

AMG 900 IC50
(nmol/L) for p-
Histone H3
Inhibition

Notes on
Paclitaxel
Resistance

HCT-15 Colon Positive 2

Known to be

resistant to

paclitaxel.[3]

MES-SA-Dx5 Uterine Sarcoma Positive 3

Doxorubicin-

selected, P-gp-

overexpressing,

and resistant to

paclitaxel.[3][4]

769-P Kidney Positive 3 [3]

SNU-449 Liver Positive 3 [3]

HCT116 Colon Negative 2

Parental,

paclitaxel-

sensitive line.

PC-3 Prostate Not Specified Not Specified

Parental,

paclitaxel-

sensitive line.

Paclitaxel IC50

of 5.16 nM has

been reported in

one study.[5]

DU145 Prostate Not Specified Not Specified

Parental,

paclitaxel-

sensitive line.

Paclitaxel IC50

of 5.15 nM has

been reported in

one study.[5]

OVCAR8 Ovarian Not Specified Not Specified Parental,

paclitaxel-
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sensitive line.

Paclitaxel IC50

of 10.51 nM has

been reported in

one study.[6]

This table presents a selection of cell lines from published studies to illustrate the potency of

AMG 900. IC50 values for p-Histone H3 inhibition are a direct measure of Aurora B kinase

inhibition by AMG 900.

Overcoming Paclitaxel Resistance
Paclitaxel resistance is often mediated by the overexpression of drug efflux pumps like P-

glycoprotein, which actively remove the drug from the cancer cell.[3] AMG 900 has been shown

to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its

cytotoxic effects.[5] This circumvention of a primary resistance mechanism is a key advantage

of AMG 900.

Signaling Pathway and Experimental Workflow
The primary mechanism of action of AMG 900 is the inhibition of Aurora kinases. This leads to

a cascade of events culminating in mitotic catastrophe and apoptosis.
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AMG 900 inhibits Aurora kinases, preventing proper mitosis and leading to cell death.

The potency of AMG 900 is typically assessed through cell viability and apoptosis assays. The

general workflow for these experiments is outlined below.
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General workflow for assessing the in vitro potency of AMG 900.

Experimental Protocols
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Fluorescence-Based Cell Viability Assay
This protocol is a general method for determining cell viability using a fluorescent dye that

measures cell membrane integrity or metabolic activity.

Materials:

Cancer cell lines (paclitaxel-sensitive and -resistant)

Complete cell culture medium

96-well black, clear-bottom microplates

AMG 900

Fluorescent viability reagent (e.g., Calcein-AM or Resazurin-based)

Phosphate-buffered saline (PBS)

Microplate reader with appropriate filters

Procedure:

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined

optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to

allow for cell attachment.

Compound Treatment: Prepare serial dilutions of AMG 900 in complete medium. Remove

the medium from the wells and add 100 µL of the AMG 900 dilutions. Include wells with

vehicle control (e.g., DMSO) and untreated cells.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Assay: Prepare the fluorescent viability reagent according to the manufacturer's instructions.

Add the recommended volume of the reagent to each well.

Incubation with Reagent: Incubate the plate for the time specified by the manufacturer

(typically 1-4 hours) at 37°C, protected from light.
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Data Acquisition: Measure the fluorescence intensity using a microplate reader with the

appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm

emission for Calcein-AM).[7]

Data Analysis: Subtract the background fluorescence from all readings. Normalize the data

to the vehicle control wells (representing 100% viability). Plot the normalized values against

the logarithm of the AMG 900 concentration and fit a dose-response curve to determine the

IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI)
Staining
This protocol outlines the detection of apoptosis by flow cytometry, distinguishing between

viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

Treated and control cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Cold PBS

Flow cytometer

Procedure:

Cell Preparation: Induce apoptosis by treating cells with AMG 900 for a specified time.

Include a negative control (untreated cells) and a positive control.

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a

low speed (e.g., 300 x g) for 5 minutes.

Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again

and discard the supernatant.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of

approximately 1 x 10^6 cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained

and single-stained controls to set up compensation and quadrants.

Data Analysis: Quantify the percentage of cells in each quadrant:

Annexin V- / PI- : Viable cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Annexin V- / PI+ : Necrotic cells

Conclusion
AMG 900 demonstrates consistent and potent antiproliferative activity against a diverse range

of cancer cell lines, including those that have developed resistance to paclitaxel. Its ability to

bypass common mechanisms of drug resistance, such as P-gp mediated efflux, highlights its

potential as a valuable therapeutic agent for patients with multidrug-resistant tumors. Further

clinical investigation is warranted to fully elucidate the efficacy and safety of AMG 900 in this

patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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